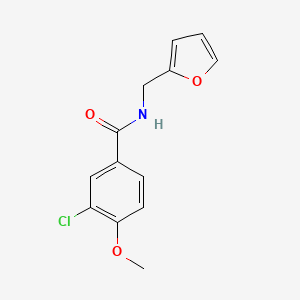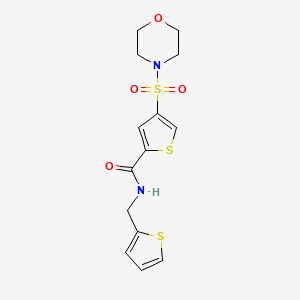![molecular formula C17H24Cl2N2O2 B4411369 [2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride
Descripción general
Descripción
[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride selectively binds to the allosteric site of mGluR5 and inhibits its signaling pathway. This leads to a decrease in the release of glutamate, which is a major excitatory neurotransmitter in the brain. This compound also modulates the activity of other neurotransmitter systems such as dopamine and GABA, which are involved in various physiological processes such as reward, motivation, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been shown to improve cognitive deficits in animal models of Fragile X syndrome, Parkinson's disease, and schizophrenia. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms underlying these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride has several advantages as a tool compound for studying the role of mGluR5 in various neurological disorders. It is highly selective for mGluR5 and does not affect other subtypes of mGluRs. It also has good bioavailability and can be administered orally or intraperitoneally. However, this compound has some limitations as a tool compound. It has a short half-life in the body and requires frequent dosing to maintain therapeutic levels. It also has poor solubility in water, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of [2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride and its potential therapeutic applications. One direction is to develop more potent and selective mGluR5 antagonists that have better pharmacokinetic properties. Another direction is to study the role of mGluR5 in other neurological and psychiatric disorders such as depression and anxiety. Additionally, the use of this compound as a tool compound can be expanded to study the role of mGluR5 in various physiological processes such as pain perception and inflammation.
Aplicaciones Científicas De Investigación
[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. It has been shown to modulate the glutamatergic signaling pathway, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal survival. This compound has also been used as a tool compound to study the role of mGluR5 in various animal models of neurological disorders.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.2ClH/c1-2-4-15(5-3-1)17-7-6-16(21-17)14-18-8-9-19-10-12-20-13-11-19;;/h1-7,18H,8-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROOUKCUGWRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![4-{[(1-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4411295.png)
![2-methyl-N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B4411298.png)
![3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411305.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4411316.png)
![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)


![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)